![molecular formula C21H33N5O B5509018 4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5509018.png)

4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to "4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine" often involves multi-step processes, including nucleophilic substitution reactions, cyclization, and functional group modifications. For instance, the synthesis of pyrimidine derivatives, including modifications at the piperazine and pyrrolidine rings, is achieved through stepwise chemical transformations that may involve palladium-catalyzed reactions, electrophilic substitutions, and ring closure methodologies (Sharma et al., 2012).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including those with piperazine and pyrrolidine substituents, is characterized by nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. These techniques help elucidate the arrangement of atoms within the molecule and confirm the presence of specific functional groups and rings (Eskola et al., 2002).

Chemical Reactions and Properties

Compounds like "this compound" undergo various chemical reactions, including hydroxylation, N-dealkylation, and conjugation with glucuronic acid, reflecting their complex biotransformation pathways. These reactions are crucial for understanding the compound's metabolism and elimination from the body (Sharma et al., 2012).

Aplicaciones Científicas De Investigación

Pharmacokinetics and Metabolism

Metabolism and Excretion in Pharmaceuticals

The pharmacokinetics, metabolism, and excretion of dipeptidyl peptidase IV inhibitors with similar pyrimidine and piperazine structures have been examined in rats, dogs, and humans. These compounds are primarily eliminated through metabolism and renal clearance, highlighting their potential in treating diseases like type 2 diabetes (Sharma et al., 2012).

Chemical Synthesis and Transformation

Ring Transformation in Chemistry

Research on pyrimidine-thiones demonstrates their reaction with cyclohexanespiro-3'-oxaziridine, leading to novel compounds with potential applications in chemical synthesis (Pätzel & Liebscher, 1993).

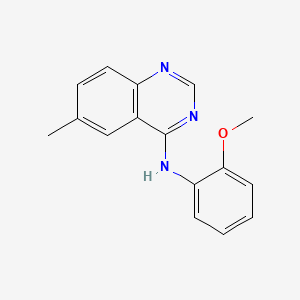

Medicinal Chemistry

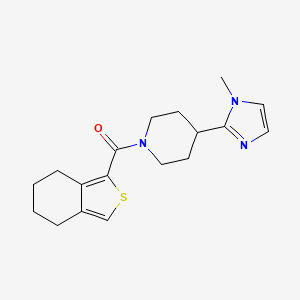

Platelet-Activating Factor Antagonists

Novel piperidylmethyl-imidazo[4,5-c]pyridine derivatives have been developed as potent, orally active platelet-activating factor (PAF) antagonists, indicating their significance in cardiovascular research (Carceller et al., 1996).

P2Y12 Antagonists for Platelet Aggregation

Piperazinyl-glutamate-pyrimidines have been identified as highly potent P2Y12 antagonists, showing potential in preventing thrombotic events (Parlow et al., 2009).

Antiemetic Agents

The synthesis of 4-piperazino-5-methylthiopyrimidines has led to the selection of new antiemetic agents, emphasizing the role of pyrimidine derivatives in developing treatments for nausea and vomiting (Mattioda et al., 1975).

Plant Growth Research

Growth Retardants in Plant Physiology

The application of plant growthretardants, including those derived from pyrimidine, has been explored in physiological research to understand their impact on terpenoid metabolism, which is closely related to plant growth and development (Grossmann, 1990).

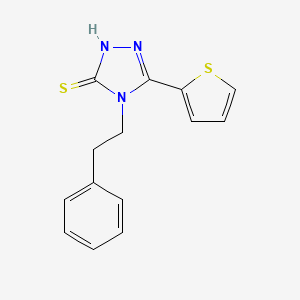

Heterocyclic Chemistry

Synthesis of Heterocyclic Compounds

Research has focused on the synthesis and biological evaluation of heteroaryldiamides and heteroaryldiamines, incorporating pyrimidine and piperazine units, to investigate their antitumoral activities. This work underscores the versatility of pyrimidine derivatives in medicinal chemistry (Echeverría et al., 2006).

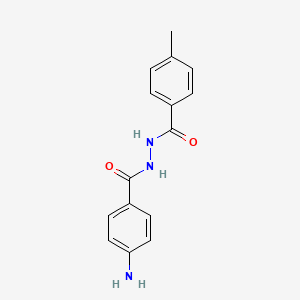

Antihistaminic Activity

Novel Pyrimidines as Antihistaminics

The preparation of novel pyrimidines by the condensation of chalcones with guanidine HCl, leading to compounds with significant anti-histaminic activity, illustrates the therapeutic potential of pyrimidine derivatives in allergy treatment (Rahaman et al., 2009).

Propiedades

IUPAC Name |

3-cyclohexyl-1-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33N5O/c27-20(9-8-18-6-2-1-3-7-18)25-16-14-24(15-17-25)19-10-11-22-21(23-19)26-12-4-5-13-26/h10-11,18H,1-9,12-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZUURHJZVOVGEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCC(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B5508945.png)

![1-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5508950.png)

![2-{2-[(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl]-2-oxoethyl}-4,5-diphenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5508959.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanecarboxamide](/img/structure/B5508974.png)

![N-(4,5,6,7-tetrahydro-1H-indazol-5-yl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5509009.png)

![[3-allyl-1-(3-vinylbenzyl)piperidin-3-yl]methanol](/img/structure/B5509024.png)

![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-3-methylbenzamide](/img/structure/B5509027.png)

![2,3-dimethyl-1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-1H-indole](/img/structure/B5509031.png)

![N'-(1,3-benzodioxol-5-ylmethylene)-3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide](/img/structure/B5509053.png)